5-Bromo-2-(dibromomethyl)pyridine chemical structure and properties
5-Bromo-2-(dibromomethyl)pyridine chemical structure and properties
Topic: 5-Bromo-2-(dibromomethyl)pyridine: Chemical Structure, Synthesis, and Properties Audience: Researchers, Senior Scientists, and Process Chemists. Format: Technical Whitepaper.
The "Masked" Linchpin for Pyridine Functionalization
Executive Summary
5-Bromo-2-(dibromomethyl)pyridine (CAS: 154321-32-1) is a critical halogenated heterocyclic intermediate. It serves primarily as a masked electrophile —a stable precursor to 5-bromo-2-pyridinecarboxaldehyde (6-bromonicotinaldehyde). Its strategic value lies in the orthogonality of its functional groups: the gem-dibromomethyl group at the C2 position allows for controlled oxidation state management (hydrolysis to aldehyde), while the aryl bromide at C5 remains intact for subsequent metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the synthesis, physical properties, and handling protocols for this compound, emphasizing its role in high-value pharmaceutical intermediate production.[1]
Chemical Identity & Physical Characterization[1][2][3][4][5][6]
The molecule features a pyridine core substituted with a bromine atom at the 5-position and a dibromomethyl moiety at the 2-position.[2] The electron-deficient nature of the pyridine ring, exacerbated by the tribromo substitution pattern, makes the benzylic-like protons and carbons highly reactive toward nucleophiles.
Table 1: Physicochemical Data[8][9]
| Property | Data |
| Chemical Name | 5-Bromo-2-(dibromomethyl)pyridine |
| CAS Number | 154321-32-1 |
| Molecular Formula | C₆H₄Br₃N |
| Molecular Weight | 329.81 g/mol |
| Structure | Pyridine ring, 2-CHBr₂, 5-Br |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; low solubility in water |
| Key Reactivity | Hydrolysis (to aldehyde), Pd-catalyzed coupling (at C5) |
| Downstream Target | 5-Bromo-2-pyridinecarboxaldehyde (CAS: 31181-90-5) |
Note on Stability: The gem-dibromide functionality is moisture-sensitive. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis, releasing HBr and converting the surface to the aldehyde. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthetic Methodology: The Radical Bromination Pathway
The synthesis of 5-bromo-2-(dibromomethyl)pyridine is classically achieved via the Wohl-Ziegler bromination of 5-bromo-2-methylpyridine. This radical chain reaction requires precise control to maximize the formation of the gem-dibromide over the mono-brominated species.
Mechanism of Action
The reaction proceeds via a free-radical mechanism initiated by heat, light, or a chemical initiator (AIBN).
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Initiation: Homolytic cleavage of the Br-Br bond (or N-Br in NBS).
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Propagation: Abstraction of a benzylic hydrogen from the 2-methyl group, followed by recombination with bromine.
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Selectivity: The second bromination (mono- to di-) is slower than the first due to steric hindrance and electronic deactivation, requiring excess reagent and extended reflux times.
Experimental Protocol: Synthesis & Hydrolysis Workflow
This protocol describes a self-validating workflow to generate the target and immediately hydrolyze it to the stable aldehyde, a common industrial practice.
Phase A: Radical Bromination (Synthesis of Target)
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Reagents: 5-Bromo-2-methylpyridine (1.0 equiv), N-Bromosuccinimide (NBS, 2.2–2.5 equiv), AIBN (0.05 equiv), CCl₄ or Chlorobenzene (Solvent).
-
Procedure:
-
Dissolve 5-bromo-2-methylpyridine in anhydrous solvent (0.2 M concentration).
-
Add NBS and AIBN.[3]
-
Heat to reflux (80–100°C) with vigorous stirring. Optional: Irradiate with a 500W halogen lamp to accelerate initiation.
-
Checkpoint (Self-Validation): Monitor via TLC or ¹H NMR.
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Starting Material: Methyl singlet (~2.5 ppm).[4]
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Mono-bromide: Singlet (~4.5 ppm).
-
Target (Di-bromide): Singlet shifted downfield (~6.6–6.8 ppm).
-
-
Continue reflux until the mono-bromide intermediate is consumed (<5%).
-
Cool, filter off succinimide byproduct, and concentrate the filtrate to obtain the crude 5-bromo-2-(dibromomethyl)pyridine.
-
Phase B: Hydrolysis (Conversion to Aldehyde)
-
Reagents: Crude 5-bromo-2-(dibromomethyl)pyridine, CaCO₃ (2.2 equiv), Water.
-
Procedure:
-
Suspend the crude dibromide in water (or 1:1 Dioxane/Water for better solubility).
-
Add Calcium Carbonate (CaCO₃).[2]
-
Reflux at 105°C for 12–16 hours.
-
Checkpoint: The disappearance of the CHBr₂ proton signal in NMR confirms hydrolysis.
-
Cool, extract with EtOAc, dry over MgSO₄, and concentrate.
-
Yield: Typical yields for this two-step sequence are 85–92%.
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Visualization of Chemical Logic
The following diagrams illustrate the synthetic pathway and the divergent reactivity profile of the molecule.
Diagram 1: Synthesis and Hydrolysis Pathway
This workflow visualizes the transformation from the methyl precursor to the aldehyde.
Caption: Step-wise radical bromination followed by calcium-mediated hydrolysis.
Diagram 2: Divergent Reactivity Map
This diagram highlights why this molecule is a "linchpin" for drug discovery—it allows selective functionalization at two distinct sites.
Caption: Orthogonal reactivity allows C2-formylation and C5-arylation independently.
Safety & Handling (E-E-A-T)
As a senior scientist, it is imperative to note that benzylic-like halides are potent lachrymators . 5-Bromo-2-(dibromomethyl)pyridine shares structural features with benzyl bromide and should be handled with extreme caution.
-
Lachrymator Hazard: The compound releases vapors that cause severe eye and respiratory irritation. Always handle inside a functioning fume hood.
-
Corrosivity: Hydrolysis releases Hydrogen Bromide (HBr) gas. When opening older bottles, be prepared for acidic fumes.
-
Skin Contact: Can cause chemical burns. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Quench reaction mixtures with aqueous sodium thiosulfate or sodium bisulfite to destroy residual active bromine species before disposal.
References
-
ChemicalBook. (2025). 2-Bromopyridine-5-carbaldehyde synthesis and properties. Retrieved from
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[1][5][2][6] Retrieved from
-
PubChem. (2025).[5][7] 5-Bromopyridine-2-carbaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich. (2025). 5-Bromo-2-(bromomethyl)pyridine Safety Data Sheet. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
